9,10-Dioxooctadecanoic acid
Description
Properties
CAS No. |
656-73-5 |
|---|---|
Molecular Formula |
C18H32O4 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
9,10-dioxooctadecanoic acid |
InChI |
InChI=1S/C18H32O4/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h2-15H2,1H3,(H,21,22) |
InChI Key |
UCJSYDRGZVWHJS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(=O)C(=O)CCCCCCCC(=O)O |
Canonical SMILES |
CCCCCCCCC(=O)C(=O)CCCCCCCC(=O)O |
Synonyms |
9,10-dioxooctadecanoic acid |
Origin of Product |
United States |
Synthetic Methodologies and Chemo Enzymatic Pathways for 9,10 Dioxooctadecanoic Acid
Established Chemical Synthesis Routes
Traditional chemical methods for synthesizing 9,10-dioxooctadecanoic acid primarily involve the oxidation of unsaturated fatty acid precursors or the transformation of corresponding diol derivatives.
Oxidative Cleavage of Unsaturated Fatty Acid Precursors
The synthesis often begins with oleic acid, an abundant unsaturated fatty acid. researchgate.netnih.govmdpi.com A common strategy involves a two-step process where oleic acid is first converted to an intermediate, which is then oxidatively cleaved. One such pathway proceeds through the formation of 9,10-epoxystearic acid, which is subsequently hydrolyzed to 9,10-dihydroxystearic acid. mdpi.commdpi.com The diol is then oxidized to yield this compound. mdpi.com This diketone is a known intermediate in the oxidative cleavage of 9,10-dihydroxystearic acid to produce azelaic and pelargonic acids. nih.govmdpi.comd-nb.info
Another approach involves the direct oxidative cleavage of oleic acid. While ozonolysis has been a traditional industrial method, safety and energy consumption concerns have driven the exploration of alternatives. nih.gov Catalytic systems using oxidants like hydrogen peroxide in combination with catalysts such as tungstic oxide supported on silica (B1680970) have been investigated. d-nb.info Ruthenium trichloride (B1173362) with sodium periodate (B1199274) has also been shown to be effective for the direct oxidative cleavage of oleic acid. nih.gov
Transformation from 9,10-Dihydroxystearic Acid and Related Diols
A more direct route to this compound involves the oxidation of 9,10-dihydroxystearic acid. mdpi.commdpi.com This diol can be synthesized from oleic acid through epoxidation followed by acid-catalyzed ring-opening. researchgate.netnih.govmdpi.com The subsequent oxidation of the diol to the diketone is a critical step.
Various oxidizing agents and catalytic systems have been employed for this transformation. A notable method utilizes atmospheric oxygen as the oxidant in the presence of a catalytic system comprising Fe(NO₃)₃·9H₂O, (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), and NaCl. researchgate.netnih.govmdpi.com This system efficiently converts 9,10-dihydroxystearic acid to this compound. mdpi.com Other research has explored the use of N-bromosuccinimide for this oxidation. rsc.org The reaction scheme for the oxidative cleavage of 9,10-dihydroxystearic acid often proceeds through 9-hydroxy-10-oxostearic acid and 10-hydroxy-9-oxostearic acid as intermediates before forming the final 9,10-dioxostearic acid. mdpi.com
Table 1: Catalytic Systems for the Oxidation of 9,10-Dihydroxystearic Acid
| Catalyst System | Oxidant | Substrate | Key Findings | Reference |
| Fe(NO₃)₃·9H₂O / TEMPO / NaCl | Atmospheric Oxygen | 9,10-Dihydroxystearic Acid | Successful conversion to 9,10-dioxostearic acid. | mdpi.com |
| CuO/Al₂O₃ | Oxygen | Glycerol tri-(9,10-dihydroxy stearate) | Forms intermediates like 9,10-dioxostearic acid leading to azelaic and pelargonic acids. | nih.govd-nb.info |
| Au/Cp | Oxygen | 9,10-Dihydroxystearic Acid | Effective for oxidative cleavage, with the nature of the active component and support being crucial. | researchgate.net |
| N-Bromosuccinimide | - | 9,10-Dihydroxystearic Acid | Refluxing in ethyl acetate (B1210297) and water leads to the formation of this compound. | rsc.org |
Development of Chemo-Enzymatic Synthesis Approaches
In recent years, chemo-enzymatic routes have gained attention as more sustainable alternatives to purely chemical methods. These approaches combine the selectivity of enzymes with the efficiency of chemical catalysts.
Multi-Step Biocatalytic Cascades for Precursor Generation
The generation of precursors for this compound can be achieved through multi-enzyme cascades. sciepublish.comrsc.org A key step is the enzymatic epoxidation of oleic acid. Lipases, such as Novozym 435, can catalyze the formation of peroleic acid from oleic acid and hydrogen peroxide, which then acts as the epoxidizing agent. mdpi.comdntb.gov.ua This enzymatic self-epoxidation yields the corresponding oxirane derivative. nih.gov This is followed by an in-situ acid-catalyzed opening of the epoxide ring to produce 9,10-dihydroxystearic acid, which can then be chemically oxidized to the target diketone. researchgate.netnih.govmdpi.com This multi-step, one-pot process highlights the potential of combining biocatalysis with chemical steps. researchgate.net
Enzyme-Mediated Oxidation Strategies
While the chemical oxidation of 9,10-dihydroxystearic acid is well-established, efforts are being made to replace chemical oxidants with enzymatic systems. However, the direct enzymatic oxidation of both hydroxyl groups of 9,10-dihydroxystearic acid to form the dioxo derivative has proven challenging. mdpi.com Research into alcohol dehydrogenases for this transformation has been explored, but successful conversion to the diketone has been limited. mdpi.comrsc.org
A chemo-enzymatic cascade has been reported where an alcohol dehydrogenase from Micrococcus luteus quantitatively converts the diol into a mixture of the two regioisomeric hydroxyketones (9-hydroxy-10-oxostearic acid and 10-hydroxy-9-oxostearic acid). rsc.org Further oxidation to the diketone would still be required. The development of efficient enzyme systems for the complete oxidation remains an active area of research.
Green Chemistry Principles in Synthesis Design
The synthesis of this compound and its subsequent cleavage products is increasingly being viewed through the lens of green chemistry. rroij.com The goal is to develop environmentally benign processes that are both economically viable and sustainable. rroij.com
Key principles of green chemistry applied to these synthetic routes include:
Use of Renewable Feedstocks: Utilizing oleic acid from vegetable oils as a renewable starting material. nih.govsciepublish.com
Catalysis: Employing catalytic amounts of reagents instead of stoichiometric ones to minimize waste. nih.govacs.org This is evident in the use of catalytic Fe(NO₃)₃/TEMPO systems and various heterogeneous catalysts. nih.govmdpi.com
Safer Solvents and Reagents: Replacing hazardous reagents like ozone with greener oxidants such as hydrogen peroxide and oxygen. nih.govmdpi.com The use of water as a solvent where possible is also a key consideration. acs.org
The development of chemo-enzymatic routes, which often operate under milder conditions and with higher selectivity, aligns well with the principles of green chemistry. dntb.gov.ua These approaches represent a sustainable alternative to traditional ozonolysis for the production of valuable dicarboxylic acids from fatty acid precursors. nih.govmdpi.com
Exploration of Alternative Oxidants and Catalytic Systems in Synthesis Research
The synthesis of this compound, a valuable intermediate, has spurred significant research into more sustainable and efficient oxidative methods. Traditional approaches often rely on stoichiometric and sometimes hazardous oxidants. Consequently, the exploration of alternative oxidants and advanced catalytic systems is a key focus in contemporary green chemistry. This section delves into the various catalytic and chemo-enzymatic pathways that have been investigated to produce this diketone, often as a precursor to other industrially important chemicals like azelaic and pelargonic acids.
A prominent strategy involves the oxidation of oleic acid or its derivatives. One chemo-enzymatic route begins with the epoxidation of oleic acid to form the corresponding oxirane derivative. dntb.gov.uanih.gov This is followed by an acid-catalyzed hydrolysis to yield threo-9,10-dihydroxystearic acid. dntb.gov.uanih.gov The subsequent oxidation of this diol to this compound has been achieved using atmospheric oxygen as the primary oxidant in the presence of a catalytic system. dntb.gov.uanih.govnih.gov
One such catalytic system employs a combination of iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O), (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), and sodium chloride (NaCl). dntb.gov.uanih.govnih.govsemanticscholar.orgrsc.orgacs.org This system effectively utilizes atmospheric oxygen to oxidize the diol intermediate to the target diketone. dntb.gov.uanih.govnih.gov Following the formation of this compound, it can be further cleaved using 35% hydrogen peroxide (H₂O₂) without the need for an additional catalyst to produce pelargonic and azelaic acids. dntb.gov.uanih.govnih.govsemanticscholar.orgmdpi.comsciepublish.com
Hydrogen peroxide itself has been explored as a greener oxidant in conjunction with various catalysts. For instance, peroxo-tungsten complexes have been shown to be effective for the oxidative cleavage of oleic acid, a process that can proceed via a diketone intermediate. ocl-journal.org These systems often utilize a phase-transfer catalyst to facilitate the reaction between the lipophilic oleic acid and the aqueous hydrogen peroxide. ocl-journal.org
Other research has focused on different catalytic metals. Salts of cobalt and manganese have been investigated for the oxidation of oleic acid, where they catalyze the conversion to products including 9,10-dihydroxystearic acid, a direct precursor to this compound. google.com Supported metal nanoparticle catalysts, such as gold (Au), palladium (Pd), and bimetallic PdAu nanoparticles, have also been studied for the oxidative cleavage of 9,10-dihydroxystearic acid. mdpi.comresearchgate.net The efficiency of these catalysts was found to depend on the nature of the active metal, the support material, and the nanoparticle size, with smaller gold nanoparticles (less than 3 nm) showing high activity. mdpi.comresearchgate.net
Copper-based catalysts, including copper oxide supported on alumina (B75360) and spinel-type copper-ferrite, have been successfully used for the oxidative cleavage of 9,10-dihydroxystearic triglyceride with oxygen. d-nb.info These heterogeneous catalysts offer the advantage of being recoverable and recyclable, which is beneficial for industrial applications. d-nb.info The choice of catalyst was found to influence the optimal reaction conditions due to their different redox properties. d-nb.info
The table below summarizes various catalytic systems and oxidants explored for the synthesis of this compound and its precursors.
| Precursor | Oxidant | Catalyst System | Product | Reference |
| threo-9,10-dihydroxystearic acid | Atmospheric Oxygen | Fe(NO₃)₃·9H₂O, TEMPO, NaCl | This compound | dntb.gov.uanih.govnih.govsemanticscholar.orgrsc.orgacs.org |
| Oleic Acid | Hydrogen Peroxide | Peroxo-tungsten complex | Oxidative cleavage products (via diketone intermediate) | ocl-journal.org |
| Oleic Acid | Free oxygen-containing gas | Cobalt and Manganese salts | 9,10-dihydroxystearic acid and other oxidation products | google.com |
| 9,10-dihydroxystearic acid | Oxygen | Supported Au, Pd, and PdAu nanoparticles | Oxidative cleavage products | mdpi.comresearchgate.net |
| 9,10-dihydroxystearic triglyceride | Oxygen | Copper oxide on alumina, Copper-ferrite | Oxidative cleavage products | d-nb.info |
Chemical Reactivity and Derivatization in Academic Research
Oxidative Cleavage Reactions and Production of Value-Added Dicarboxylic Acids
The oxidative cleavage of 9,10-dioxooctadecanoic acid is a significant area of research, primarily because it represents a key step in the conversion of oleic acid, a renewable resource, into valuable dicarboxylic acids. This process is often explored as a more sustainable alternative to the industrial-scale ozonolysis of oleic acid. mdpi.comresearchgate.netnih.govgoogle.comgoogle.com
Formation of Azelaic Acid and Pelargonic Acid as Research Byproducts/Targets
The primary products resulting from the oxidative cleavage of this compound are azelaic acid and pelargonic acid. mdpi.comresearchgate.netnih.gov Research has demonstrated that this compound, an intermediate derived from the oxidation of 9,10-dihydroxystearic acid (which is in turn produced from oleic acid), can be effectively cleaved to yield these two commercially important acids. mdpi.comresearchgate.netnih.gov
One chemo-enzymatic route involves the oxidation of 9,10-dihydroxystearic acid using atmospheric oxygen with catalytic amounts of iron(III) nitrate (B79036) nonahydrate, TEMPO, and sodium chloride to produce this compound. mdpi.comresearchgate.netnih.gov This intermediate is then cleaved using 35% hydrogen peroxide in mild conditions, without the need for a catalyst, to afford azelaic acid and pelargonic acid. mdpi.comresearchgate.netnih.gov In one study, this cleavage was complete after 3 hours at 30°C, resulting in a mixture containing 96% pelargonic and azelaic acids. mdpi.com
Table 1: Products of Oxidative Cleavage of this compound
| Precursor | Key Intermediate | Oxidative Cleavage Products | Reference |
| Oleic Acid | This compound | Azelaic Acid, Pelargonic Acid | mdpi.comresearchgate.netnih.gov |
Investigation of Reaction Mechanisms and Selectivity
The mechanism of oxidative cleavage of 1,2-diketones like this compound is a subject of detailed investigation to improve reaction efficiency and selectivity. The cleavage is often proposed to proceed through a Baeyer-Villiger oxidation mechanism when using peroxy acids or hydrogen peroxide, forming an anhydride (B1165640) intermediate which is subsequently hydrolyzed to the corresponding carboxylic acids. mdpi.com
In some chemo-enzymatic routes, the cleavage of this compound with hydrogen peroxide occurs under mild conditions without a catalyst. mdpi.comresearchgate.netnih.gov This suggests a direct reaction between the diketone and hydrogen peroxide. The reaction selectivity is crucial, as side reactions can lead to the formation of other byproducts, such as shorter-chain dicarboxylic acids like suberic acid, and monocarboxylic acids like octanoic acid. d-nb.infonih.gov
The choice of catalyst and oxidant plays a significant role in the selectivity of the cleavage. For instance, the use of oxygen with copper oxide-based heterogeneous catalysts for the cleavage of the precursor 9,10-dihydroxystearic triglyceride has been explored as an alternative to ozonolysis. d-nb.infonih.gov In these systems, this compound is a proposed intermediate. nih.gov The reaction conditions, such as temperature and pressure, are optimized to maximize the yield of azelaic and pelargonic acids while minimizing the formation of byproducts. d-nb.info The mechanism can also involve radical pathways, especially at higher temperatures, which can lead to over-oxidation and the formation of shorter-chain products. nih.gov
Synthesis and Characterization of Functional Derivatives
The unique structure of this compound, with its two adjacent ketone groups, makes it a versatile platform for the synthesis of various functional derivatives for applications in supramolecular chemistry and coordination chemistry.
Alkyl Amide Derivatives and Their Supramolecular Assembly
Fatty acid derivatives, including amides, are known to self-assemble into various supramolecular structures such as gels. frontiersin.orgacs.orgjst.go.jprsc.orgjst.go.jp While specific research on the alkyl amide derivatives of this compound and their supramolecular assembly is not extensively detailed in the provided results, the general principles of fatty acid self-assembly suggest that such derivatives would be capable of forming organized structures. The formation of these assemblies is driven by non-covalent interactions like hydrogen bonding between the amide groups and van der Waals forces between the alkyl chains. The presence of the diketone functionality could introduce additional specific interactions, potentially leading to novel supramolecular architectures.
Metal Salts of this compound in Coordination Chemistry
The dione (B5365651) functionality in this compound makes it a potential ligand for coordination with metal ions. β-Diketones are well-established ligands in coordination chemistry, forming stable complexes with a wide range of metals, including lanthanides. oaji.netsemanticscholar.orgresearchgate.netcdnsciencepub.comnih.gov The two oxygen atoms of the diketone can chelate to a metal center, forming a stable ring structure.
While direct studies on the coordination chemistry of metal salts of this compound are not explicitly detailed, the principles of β-diketone coordination suggest that it would form complexes with various metal ions. oaji.netresearchgate.netnih.gov The long alkyl chain of the fatty acid would impart lipophilicity to the resulting metal complexes, which could be advantageous for their solubility in nonpolar solvents and their interaction with biological membranes. The specific coordination geometry and the properties of the resulting complexes would depend on the nature of the metal ion and the reaction conditions. The synthesis of such complexes would typically involve reacting the diketone with a suitable metal salt in an appropriate solvent. scielo.org.mxgazimedj.com
Other Chemically Modified Analogues for Probing Biological Interactions
The chemical modification of fatty acids to create analogues is a powerful tool for studying their biological roles and interactions with proteins and membranes. rsc.orgrsc.orgresearchgate.netplos.org While specific examples of chemically modified analogues of this compound for probing biological interactions are not prevalent in the search results, the general strategies for creating such probes can be applied.
For instance, photoactivatable groups like diazirines can be introduced into the fatty acid chain to allow for covalent cross-linking to interacting proteins upon photoirradiation. rsc.orgrsc.org Additionally, reporter tags such as fluorescent dyes or clickable handles (e.g., alkynes or azides) can be incorporated to enable visualization and pull-down experiments. The position of these modifications on the acyl chain is critical and can influence the metabolism, subcellular localization, and protein interactions of the probe. rsc.org
Advanced Analytical Methodologies for Research on 9,10 Dioxooctadecanoic Acid
Mass Spectrometry (MS) Based Lipidomics and Metabolomics
Mass spectrometry has become an indispensable tool for the analysis of lipids like 9,10-dioxooctadecanoic acid, offering high sensitivity and specificity. mdpi.com It is particularly powerful when coupled with chromatographic separation techniques in the fields of lipidomics and metabolomics, which involve the comprehensive analysis of lipids and metabolites in a biological sample. nih.govmdpi.com
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a premier method for the sensitive and specific analysis of oxylipins, including this compound. lcms.cznih.gov This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. In a typical workflow, the sample is first subjected to a separation process, often using a reversed-phase column. mdpi.com
For the quantification of oxidized linoleic acid metabolites, including 9-oxoODE (an isomer of this compound), a method using quadrupole time-of-flight mass spectrometry (Q-TOFMS) has been developed. nih.gov This approach allows for the generation of reconstructed multiple reaction monitoring (MRM) chromatograms post-acquisition with narrow extracted ion windows, leading to precise quantification. nih.gov The limit of quantitation for related oxoODEs can be as low as the nanomolar range. nih.gov
A study on rat plasma using this method determined the concentration of 9-oxoODE to be 218.1 ± 53.7 nmol/L. nih.gov The reproducibility of such methods is crucial, with reported coefficients of variation for 9-oxoODE being around 6.4% in blank plasma and 14.0% in spiked plasma. nih.gov
Table 1: LC-MS/MS Quantification of 9-oxoODE in Rat Plasma
| Analyte | Mean Concentration (nmol/L) | Standard Deviation |
|---|---|---|
| 9-oxoODE | 218.1 | 53.7 |
Data sourced from a study on oxidized linoleic acid metabolites in rat plasma. nih.gov
The use of internal standards is common practice to ensure accuracy in quantification. lcms.cz The selection of the mobile phase is also optimized to enhance ionization efficiency, with slightly acidic conditions often providing better results. nih.gov
Electrospray ionization (ESI) is a soft ionization technique widely used in the mass spectrometry of lipids. nih.gov It allows for the generation of gas-phase ions from thermally labile molecules like fatty acids with minimal fragmentation. nih.gov For acidic molecules such as this compound, analysis is typically performed in negative ion mode, where deprotonation leads to the formation of the [M-H]⁻ ion. uab.edu
The ESI-MS process can be followed by tandem mass spectrometry (MS/MS), where the selected precursor ion is fragmented to provide structural information. rsc.org While ESI itself is a soft technique, in-source fragmentation can sometimes occur, and collision-induced dissociation (CID) is intentionally used in MS/MS to elicit characteristic fragmentation patterns. rsc.orgmdpi.com The fragmentation of fatty acids can help in elucidating their structure, including the position of functional groups. nih.gov
Predicted collision cross-section (CCS) values, which are related to the ion's shape and size, can aid in the identification of compounds. For this compound, predicted CCS values for various adducts have been calculated.
Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 313.23735 | 182.4 |
| [M+Na]⁺ | 335.21929 | 184.3 |
| [M-H]⁻ | 311.22279 | 179.2 |
| [M+NH₄]⁺ | 330.26389 | 196.1 |
| [M+K]⁺ | 351.19323 | 181.6 |
Data obtained from CCSbase predictions. uni.lu
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identification and Quantification
Spectroscopic Characterization Techniques
Spectroscopic methods provide valuable information about the molecular structure and functional groups present in this compound.
Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the carboxylic acid and ketone functionalities.
The carboxylic acid group gives rise to a broad O-H stretching band typically in the region of 3300-2500 cm⁻¹ and a strong C=O (carbonyl) stretching band between 1730-1700 cm⁻¹. The ketone carbonyl groups (C=O) would also exhibit strong stretching absorptions, generally in the range of 1725-1705 cm⁻¹. The presence of two ketone groups might lead to a complex or broadened carbonyl absorption peak. Additionally, C-H stretching vibrations from the aliphatic chain would be observed below 3000 cm⁻¹.
Table 3: Expected Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) |
| Carboxylic Acid | C=O Stretch | 1730 - 1700 |
| Ketone | C=O Stretch | 1725 - 1705 |
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR: In the proton NMR spectrum of this compound, the carboxylic acid proton (-COOH) would appear as a broad singlet at a downfield chemical shift, typically between 10-13 ppm. The protons on the carbons adjacent to the ketone groups (α-protons) would be deshielded and appear in the range of 2.2-2.7 ppm. The numerous methylene (B1212753) (-CH₂) groups of the long aliphatic chain would produce a complex set of signals further upfield, generally between 1.2-1.6 ppm, with the terminal methyl (-CH₃) group appearing as a triplet around 0.9 ppm.
¹³C NMR: The carbon-13 NMR spectrum is particularly informative for identifying the carbonyl carbons. The carboxylic acid carbonyl carbon would resonate at a chemical shift of approximately 175-185 ppm. The two ketone carbonyl carbons would be found further downfield, typically in the range of 200-220 ppm. The carbons of the aliphatic chain would appear at various upfield positions. The use of techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can help distinguish between CH, CH₂, and CH₃ groups. magritek.com
Table 4: Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Expected Chemical Shift (ppm) |
|---|---|
| Ketone Carbonyl (C=O) | 200 - 220 |
| Carboxylic Acid Carbonyl (COOH) | 175 - 185 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Chromatographic Separation Techniques
Chromatography is a fundamental technique for the separation and purification of compounds from a mixture. nih.govfrontiersin.org The choice of chromatographic method depends on the properties of the analyte and the matrix.
For fatty acids like this compound, High-Performance Liquid Chromatography (HPLC) is a commonly employed technique. nih.gov Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is particularly well-suited for separating fatty acids. The separation is based on the differential partitioning of the analytes between the two phases. frontiersin.org
Gas Chromatography (GC) can also be used, but it typically requires derivatization of the non-volatile fatty acid to a more volatile ester form (e.g., a methyl ester) prior to analysis. frontiersin.org
Thin-Layer Chromatography (TLC) is a simpler and less expensive technique that can be used for the qualitative analysis and purification of compounds. bnmv.ac.in The separation occurs on a plate coated with a thin layer of adsorbent material, such as silica (B1680970) gel. bnmv.ac.in
Column Chromatography is a preparative technique used to purify larger quantities of a compound. nih.govbnmv.ac.in The stationary phase is packed into a column, and the sample is separated as the mobile phase flows through it. nih.gov
These chromatographic techniques are often used as a sample preparation step before analysis by mass spectrometry or NMR spectroscopy to reduce the complexity of the sample and improve the quality of the data obtained.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful analytical tool for the separation and quantification of molecules based on their hydrophobicity. springernature.com In the context of this compound research, RP-HPLC is instrumental for assessing the purity of synthesized or extracted material and for analyzing reaction mixtures.
The fundamental principle of RP-HPLC involves a non-polar stationary phase, typically a C18 column, and a polar mobile phase. springernature.comrjptonline.org Molecules are separated based on their affinity for the stationary phase; more hydrophobic compounds, like long-chain fatty acids, interact more strongly and thus have longer retention times. springernature.com Elution is typically achieved by a gradient system, where the proportion of a less polar organic solvent (like acetonitrile (B52724) or methanol) in the mobile phase is gradually increased. springernature.comscirp.org
A typical RP-HPLC method for analyzing fatty acids might utilize a C18 column with a gradient mobile phase of acetonitrile and water, often with a small amount of an acid like formic or trifluoroacetic acid to improve peak shape. scirp.orgbioline.org.br Detection is commonly performed using an ultraviolet (UV) detector, as the keto groups in this compound provide a chromophore, or an evaporative light-scattering detector (ELSD). rjptonline.orgscirp.org
Table 1: Illustrative RP-HPLC Parameters for Fatty Acid Analysis
| Parameter | Value |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | 0.1% Formic Acid in Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210-280 nm or ELSD |
| Column Temperature | 25-40°C |
| Injection Volume | 10-20 µL |
This table represents typical starting conditions for the analysis of fatty acids and may require optimization for this compound specifically.
Method validation for RP-HPLC analysis is crucial and involves demonstrating linearity, precision, accuracy, and sensitivity (limit of detection and quantification). bioline.org.brijpsr.com For instance, linearity is established by analyzing a series of standard solutions of known concentrations and plotting the peak area against concentration, which should yield a high correlation coefficient (r² > 0.999). ijpsr.comjpionline.org
Column Chromatography for Purification and Fractionation
Column chromatography is an essential preparative technique for the purification and fractionation of this compound from synthesis reaction mixtures or natural extracts. rsc.orgmdpi.com This method separates compounds based on their differential adsorption to a solid stationary phase, allowing for the isolation of the target molecule in high purity. researchgate.net
In a typical procedure, a glass column is packed with an adsorbent, most commonly silica gel. usgs.gov The crude mixture containing this compound is loaded onto the top of the column and eluted with a solvent or a mixture of solvents (eluent). usgs.gov The choice of eluent is critical; a less polar solvent will elute less polar compounds first, while more polar compounds will be retained longer on the polar silica gel. researchgate.net
For the purification of this compound, a common solvent system is a mixture of hexane (B92381) and ethyl acetate (B1210297). rsc.org The polarity of the eluent can be gradually increased (gradient elution) to effectively separate the desired product from starting materials and byproducts. researchgate.net Fractions are collected sequentially and analyzed (e.g., by thin-layer chromatography or HPLC) to identify those containing the pure compound. usgs.gov
Table 2: Example of a Column Chromatography Purification Scheme
| Step | Procedure |
| Adsorbent | Silica Gel |
| Eluent System | Hexane:Ethyl Acetate (gradient) |
| Fraction 1 | Elution with low polarity solvent (e.g., 9:1 Hexane:Ethyl Acetate) to remove non-polar impurities. |
| Fraction 2 | Elution with increased polarity (e.g., 1:1 Hexane:Ethyl Acetate) to collect this compound. rsc.org |
| Fraction 3 | Elution with higher polarity solvent (e.g., pure Ethyl Acetate or Methanol) to remove highly polar impurities. usgs.gov |
The final purified fractions are then combined, and the solvent is removed, typically by rotary evaporation, to yield pure this compound. rsc.org
Microscopic and Rheological Characterization of Organized Structures
The ability of this compound to form organized supramolecular structures, particularly gels, necessitates the use of specialized techniques to probe their morphology and mechanical properties.
Field-Emission Scanning Electron Microscopy (FE-SEM) for Morphology
Field-Emission Scanning Electron Microscopy (FE-SEM) is a high-resolution imaging technique used to visualize the surface morphology of materials at the nanoscale. hitachi-hightech.comvaccoat.com For this compound, FE-SEM is invaluable for studying the three-dimensional network structure of its organogels. nih.gov
FE-SEM operates by scanning a focused beam of electrons onto the sample's surface. vaccoat.com The interaction of the electron beam with the sample generates various signals, including secondary electrons, which are collected to form a high-resolution image of the surface topography. nih.gov The use of a field-emission gun provides a much brighter and more coherent electron beam compared to conventional SEM, enabling significantly higher resolution, often down to the nanometer scale.
Studies on this compound gels have revealed the formation of self-assembled fibrillar networks. nih.gov FE-SEM images show that these networks consist of entangled fibers, which are responsible for immobilizing the solvent and creating the gel state. mdpi.com The morphology of these fibers, such as their diameter, length, and degree of branching, can be characterized, providing insights into the gelation mechanism. For instance, in various solvents like octane (B31449) and silicone oil, the gelator networks of related amide derivatives of DODA are composed of fiber bundles. mdpi.com
Rheological Studies of Gel Systems
Rheology is the study of the flow and deformation of matter. For materials like the organogels formed by this compound, rheological studies are crucial for quantifying their mechanical properties, such as stiffness and viscosity. uc.edu These studies provide information on the strength and stability of the gel network. uobaghdad.edu.iq
Oscillatory rheology is a common technique used to characterize gels. dntb.gov.ua In these experiments, a small, oscillating stress or strain is applied to the sample, and the resulting strain or stress is measured. This allows for the determination of the storage modulus (G') and the loss modulus (G'').
Storage Modulus (G'): Represents the elastic component of the material and is a measure of the energy stored during deformation. In a gel, a high G' value indicates a more solid-like and rigid structure. uc.edu
Loss Modulus (G''): Represents the viscous component and is a measure of the energy dissipated as heat. uc.edu
For a true gel, the storage modulus is typically significantly higher than the loss modulus (G' > G''), and both moduli are largely independent of frequency over a wide range. uc.edu Rheological measurements on DODA gels demonstrate their viscoelastic nature and can be used to determine critical parameters such as the gel-sol transition temperature (Tgel) and the critical gelation concentration (CGC). uobaghdad.edu.iqdntb.gov.ua The mechanical properties of DODA gels can be modulated by both thermal and mechanical stimuli. nih.gov
Powder X-ray Diffraction (Powder-XRD) for Supramolecular Architecture
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to investigate the crystalline nature and supramolecular arrangement of materials. libretexts.orgamericanpharmaceuticalreview.com When X-rays interact with a crystalline material, they are diffracted at specific angles determined by the arrangement of atoms in the crystal lattice, according to Bragg's Law. libretexts.org The resulting diffraction pattern is a fingerprint of the crystalline phase. americanpharmaceuticalreview.com
For this compound, PXRD is used to confirm the crystallinity of the neat compound and, importantly, to study the packing of the molecules within the self-assembled fibrillar networks of its gels. nih.govzendy.io The diffraction patterns of DODA gels in various solvents have shown that the gelator networks are crystalline. nih.gov
Analysis of the PXRD patterns provides information about the intermolecular spacing and the packing arrangement of the DODA molecules. researchgate.net This structural information is crucial for understanding the driving forces behind the self-assembly and gelation process. For instance, PXRD data, in conjunction with single-crystal X-ray diffraction, has indicated that extended intermolecular dipole-dipole interactions, in addition to hydrogen bonding, are key to the formation of the stable gel network in DODA. nih.govzendy.io The diffraction peaks can reveal details about the lamellar or columnar packing of the fatty acid chains. zendy.io
Supramolecular Chemistry and Materials Science Research Applications
Molecular Gelation Phenomena of 9,10-Dioxooctadecanoic Acid and Its Derivatives
This compound has demonstrated a remarkable capacity to act as a low-molecular-weight gelator (LMWG), forming organogels in a variety of organic liquids. dntb.gov.uanih.gov This gelation ability is a direct consequence of the intricate interplay of non-covalent interactions that drive the self-assembly of DODA molecules into three-dimensional fibrillar networks.
Mechanisms of Organogel Formation and Self-Assembly
The self-assembly of DODA into a gel network is primarily driven by a combination of intermolecular forces. nih.govmdpi.com The long alkyl chains promote van der Waals interactions, while the terminal carboxylic acid groups facilitate the formation of hydrogen bonds, often leading to dimer formation. mdpi.comnih.gov Crucially, the α-diketo group located in the middle of the carbon chain introduces significant dipole-dipole interactions, which are considered vital for the formation of stable gels. dntb.gov.uanih.govnih.gov These collective interactions guide the DODA molecules to arrange themselves into one-dimensional fibrous structures, which then entangle to form a three-dimensional network that immobilizes the solvent, resulting in a gel. dntb.gov.ua
The process of gel formation can be initiated by both thermal and mechanical stimuli. dntb.gov.uanih.gov Thermal induction involves dissolving DODA in a suitable solvent at an elevated temperature and subsequently cooling it, which allows the molecules to self-assemble as their solubility decreases. Mechanical induction, on the other hand, involves applying shear forces to a suspension of DODA in a liquid, which can also trigger the formation of the gel network. dntb.gov.ua
Structure-Property Relationships in Gelators and Solvents
The gelation efficiency of DODA is highly dependent on its molecular structure. For instance, the methyl ester of DODA does not form gels in the same liquids, highlighting the critical role of the terminal carboxylic acid group and its hydrogen-bonding capability in the self-assembly process. dntb.gov.uanih.gov Furthermore, DODA is a more effective gelator than stearic acid (a saturated fatty acid of the same chain length) and its monoketo derivative, which underscores the importance of the enhanced dipole-dipole interactions provided by the α-diketo group. dntb.gov.uanih.gov
The nature of the solvent also plays a pivotal role in the gelation process. DODA has been shown to gelate a range of liquids, including aromatic solvents and other organic liquids. dntb.gov.uanih.gov The solubility of DODA in a particular solvent at different temperatures is a key factor; a good gel-forming solvent will typically dissolve the gelator at a higher temperature and allow for supersaturation and self-assembly upon cooling.
Derivatives of DODA, such as its metal salts and amides, exhibit varied gelating abilities. For example, metal salts of DODA have been shown to favor aggregation even more so than DODA itself, leading to the formation of metallo-gelators with controllable properties. researchgate.net In contrast, amide derivatives of DODA, such as N-isobutyl-9,10-dioxooctadecanamide (DIBA) and N-isopentyl-9,10-dioxooctadecanamide (DIPA), also form gels, but their properties are influenced by the nature of the amide group. nih.govresearchgate.net
Stimulus-Responsive Soft Materials
A key feature of DODA-based gels is their responsiveness to external stimuli, which allows for the dynamic control of their material properties. dntb.gov.uanih.gov This "smart" behavior opens up possibilities for a wide range of applications.
Thermoresponsive Gelation
DODA organogels exhibit thermoresponsive behavior, meaning they can undergo a reversible transition between a gel state and a sol (solution) state upon heating and cooling. dntb.gov.uanih.gov This transition is a result of the disruption of the non-covalent interactions holding the gel network together at elevated temperatures, leading to the dissolution of the DODA fibers. Upon cooling, the self-assembly process is reinitiated, and the gel network reforms. This thermoreversibility is a characteristic feature of many supramolecular gels. dntb.gov.ua
Mechano-Responsive and Luminescent Properties
DODA gels are also mechano-responsive. dntb.gov.uanih.gov The self-assembled fibrillar networks of DODA gels in solvents like 1-octanol (B28484), benzonitrile, or silicone oil are crystalline. dntb.gov.ua Despite their crystalline nature, these gels can undergo rapid and repeatable isothermal mechanical cycling between the gel and sol states, a property known as thixotropy. dntb.gov.uanih.gov It is hypothesized that mechanical stress disrupts the 3D network into 1D fiber bundles, which can then reform the network when the stress is removed. dntb.gov.ua
Furthermore, DODA-based organogels exhibit intriguing luminescent properties. dntb.gov.uanih.gov The emission from DODA in 1-octanol shows a significant and reversible hypsochromic shift (a blue shift of approximately 25 nm) when cycled between the gel and sol states. dntb.gov.uanih.gov This change in emission is attributed to alterations in the aggregation state and orientation of the α-diketo groups within the gel network. nih.gov This reversible shift in emission is a rare characteristic for a simple gelator and has been utilized to study the kinetics of the aggregation and deaggregation processes. dntb.gov.uanih.gov The luminescent properties are also sensitive to the presence of tertiary amine groups in DODA derivatives, which can lead to charge-transfer interactions that affect the photophysical behavior of the gels. nih.govresearchgate.net
Advanced Applications in Molecular Self-Assembly and Nanomaterials Research
The principles of molecular self-assembly demonstrated by this compound and its derivatives are fundamental to the bottom-up fabrication of novel nanomaterials. nih.govchemisgroup.us The ability to control the formation of one-dimensional nanofibers through non-covalent interactions is a powerful tool in nanotechnology. nih.govfrontiersin.org
The stimulus-responsive nature of DODA-based soft materials makes them attractive for the development of "smart" materials with applications in various fields. nih.govmarquette.edu For example, the thermo- and mechano-responsive properties could be harnessed in sensors, actuators, or for controlled release applications. The unique luminescent properties that are coupled to the gel-sol transition could be exploited in the design of fluorescent switches and probes. dntb.gov.uanih.gov
Furthermore, the self-assembly of DODA and its derivatives provides a platform for fundamental studies into the relationships between molecular structure and macroscopic material properties. nih.govresearchgate.net By systematically modifying the chemical structure of the gelator, researchers can gain insights into the subtle interplay of forces that govern self-assembly and dictate the characteristics of the resulting nanomaterials. This knowledge is crucial for the rational design of new materials with tailored functionalities for advanced applications in areas such as electronics, catalysis, and biomedicine. nih.govmdpi.com
Emerging Research Avenues and Conceptual Frameworks
Computational Chemistry and Molecular Modeling for Mechanistic Elucidation
Computational chemistry and molecular modeling have emerged as indispensable tools for unraveling the complex behaviors of molecules like 9,10-dioxooctadecanoic acid at an atomic level. nih.govmdpi.com These theoretical approaches provide insights that are often difficult to obtain through experimental methods alone.
Molecular Dynamics Simulations of Self-Assembly
Molecular dynamics (MD) simulations are powerful for investigating the self-assembly of amphiphilic molecules like fatty acids. nih.govmdpi.comrsc.org While direct MD simulation studies specifically on this compound's self-assembly are not extensively documented in the provided results, the principles derived from studies on similar fatty acids, such as decanoic acid, are highly relevant. nih.gov MD simulations can model the interactions between the hydrophilic carboxyl heads and the hydrophobic alkyl chains, predicting how these molecules aggregate in aqueous environments to form structures like micelles or bilayers. nih.gov For this compound, the presence of the two ketone groups in the middle of the alkyl chain would introduce additional polarity and potential for specific intermolecular interactions, such as dipole-dipole interactions, which would significantly influence its self-assembly behavior compared to its non-oxidized counterpart, stearic acid. researchgate.net Research on related α-diketo derivatives has shown that these groups enhance gelation properties due to more extensive intermolecular dipole-dipole interactions. researchgate.net
Interactive Table 1: Key Parameters in Molecular Dynamics Simulations
| Parameter | Description | Relevance to this compound |
| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms. | Determines the accuracy of the simulated interactions between this compound molecules and their environment. |
| Temperature | A measure of the average kinetic energy of the atoms in the system. | Influences the fluidity and dynamics of the self-assembled structures. |
| pH | The concentration of hydrogen ions in the system. | Affects the protonation state of the carboxylic acid group, which is crucial for self-assembly. nih.gov |
| Simulation Time | The duration of the molecular dynamics run. | Needs to be long enough to observe the formation and equilibration of self-assembled structures. nih.gov |
Quantum Chemical Calculations of Reactivity
Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to understand the electronic structure and reactivity of molecules. nrel.govmongoliajol.infonih.gov For this compound, these calculations can predict sites susceptible to nucleophilic or electrophilic attack, bond dissociation energies, and the energies of frontier molecular orbitals (HOMO and LUMO). rsc.org The energy gap between HOMO and LUMO is a critical parameter, as a smaller gap generally indicates higher reactivity. rsc.org The presence of two ketone groups in this compound introduces reactive sites that can participate in various chemical transformations, including reduction to form dihydroxy derivatives or further oxidation. Computational tools can help predict the likelihood and pathways of such reactions. For instance, DFT can be used to calculate bond dissociation energies to predict which bonds are most likely to break during a reaction.
Interactive Table 2: Quantum Chemical Descriptors and Their Significance
| Descriptor | Definition | Significance for this compound Reactivity |
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability of the molecule to donate electrons. rsc.org |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability of the molecule to accept electrons. rsc.org |
| Energy Gap (ΔE) | The difference between ELUMO and EHOMO. | A smaller gap suggests higher reactivity. rsc.org |
| Dipole Moment (µ) | A measure of the separation of positive and negative charges in a molecule. | Influences intermolecular interactions and solubility. rsc.org |
| Mulliken Charges | A method for estimating partial atomic charges. | Helps identify electron-rich and electron-deficient sites in the molecule. nrel.gov |
Integration into Bio-Based Platform Chemical Production Research
There is a growing global effort to transition from fossil-based to bio-based chemical production to enhance sustainability and reduce environmental impact. units.itieabioenergy.comerrin.eueuropa.eu Bio-based platform chemicals are key building blocks derived from biomass that can be converted into a wide range of valuable products. units.iteuropa.eu
This compound, derivable from the oxidation of oleic acid, a common fatty acid found in vegetable oils, is positioned as a potential bio-based platform chemical. mdpi.com The oxidative cleavage of the carbon-carbon bond between the two ketone groups in this compound can yield azelaic acid and pelargonic acid. mdpi.com Azelaic acid is a dicarboxylic acid with applications in the production of polymers, lubricants, and cosmetics, while pelargonic acid is a monocarboxylic acid used in herbicides and as a flavoring agent. mdpi.com Research is focused on developing efficient and environmentally friendly catalytic systems for this cleavage reaction, often utilizing hydrogen peroxide as a green oxidant. mdpi.com The synthesis of this compound itself is an important intermediate step in this process. mdpi.com
Interdisciplinary Research with Plant Physiology, Microbiology, and Lipid Biochemistry
The study of this compound benefits significantly from interdisciplinary approaches that integrate plant physiology, microbiology, and lipid biochemistry.
Plant Physiology: Plants are a primary source of the precursor, oleic acid. Research in plant physiology aims to understand and potentially manipulate the fatty acid biosynthesis pathways in plants to increase the yield of oleic acid. mdpi.comaocs.org Although less than 10% of soil organic carbon research has addressed plant physiological processes, there is a growing recognition of the need for such integration. copernicus.org Understanding how environmental stresses affect lipid metabolism in plants is also crucial, as these can lead to the formation of various oxidized fatty acids. mdpi.com
Microbiology: Microorganisms can be engineered to produce specific fatty acids or to carry out desired biotransformations. For instance, certain bacteria and yeasts can be used to produce oleic acid or to perform the oxidation steps leading to this compound. The use of enzymes from microorganisms (lipases, for example) for the epoxidation and subsequent hydrolysis to form the diol precursor of this compound is an area of active research. mdpi.com
Lipid Biochemistry: This field is central to understanding the roles of oxidized fatty acids in biological systems. nih.govresearchgate.net Oxidized fatty acids are not just metabolic byproducts but can act as signaling molecules and modulators of enzyme activity. mdpi.comnih.gov For example, some oxidized fatty acids have been shown to be ligands for peroxisome proliferator-activated receptors (PPARs), which are important transcription factors in lipid metabolism and inflammation. mdpi.comresearchgate.net Research in lipid biochemistry investigates the enzymatic and non-enzymatic pathways of fatty acid oxidation and the physiological effects of the resulting products. nih.govnih.gov
Future Directions in the Study of Oxidized Fatty Acids as Research Probes
Oxidized fatty acids, including this compound and its derivatives, are gaining recognition as valuable research probes to investigate various biological processes. Their unique structures, containing reactive functional groups, allow them to interact specifically with cellular components.
Future research will likely focus on:
Developing a wider range of synthesized oxidized fatty acids: This will allow for a more systematic investigation of structure-activity relationships.
Utilizing labeled oxidized fatty acids: Isotopic labeling (e.g., with deuterium) can help trace the metabolic fate of these molecules in cells and organisms. cdnsciencepub.com
Employing oxidized fatty acids in "click chemistry": The reactive groups on these molecules can be used to attach fluorescent tags or other reporter molecules, enabling their visualization and tracking within cells.
Investigating their interactions with specific proteins: Identifying the protein targets of oxidized fatty acids will be crucial to understanding their mechanisms of action. nih.gov
The continued exploration of oxidized fatty acids like this compound as research probes holds great promise for advancing our understanding of lipid metabolism, cellular signaling, and the pathogenesis of various diseases.
Q & A
Q. What are the established synthetic routes for 9,10-dioxooctadecanoic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound can be synthesized via oxidation of ricinoleic acid (12-hydroxy-9-octadecenoic acid). A documented method involves:
Step 1 : React ricinoleic acid with mercuric acetate and NaOH in THF/water to form 9,12-dihydroxyoctadecanoic acid .
Step 2 : Oxidize the dihydroxy intermediate with CrO₃ in H₂SO₄-water to yield 9,12-dioxooctadecanoic acid .
- Key Considerations :
- Temperature control (<40°C) during oxidation minimizes side reactions.
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) enhances purity.
- Yield Optimization : Catalytic MnO₂ in continuous flow reactors improves efficiency for large-scale synthesis .
Q. How can the structural integrity of this compound be validated using spectroscopic techniques?
- Methodological Answer :
- FTIR : Confirm ketone groups (C=O) at 9 and 10 positions via peaks ~1700-1750 cm⁻¹. Compare with 9,10-dihydroxystearic acid (broad -OH stretch ~3200 cm⁻¹) to distinguish oxidation states .
- NMR :
- ¹H NMR : Absence of protons at C9 and C10 (δ 2.5-3.0 ppm for adjacent CH₂ groups).
- ¹³C NMR : Peaks at ~200-210 ppm confirm ketone carbons .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight (C₁₈H₃₂O₄; theoretical 316.45 g/mol) .
Q. What are the solubility properties of this compound, and how do they impact experimental design?
- Methodological Answer :
- Solubility Data :
| Solvent | Solubility (mg/mL) |
|---|---|
| Ethanol | 3.35 (1 mM) |
| DMSO | 16.75 (5 mM) |
| Water | Insoluble |
| (Derived from analogous compounds in ) |
- Experimental Tips :
- Use DMSO for cell culture studies (ensure <0.1% to avoid cytotoxicity).
- For lipid bilayer studies, dissolve in ethanol and dilute in PBS .
Advanced Research Questions
Q. How does this compound modulate lipid signaling pathways in fungal systems?
- Methodological Answer :
- Model System : In Ganoderma lingzhi, structurally related 9,10-cyclomethylheptadecanoic acid activates MAPK pathways, upregulating triterpenoid biosynthetic genes (e.g., CYP710A1) .
- Experimental Design :
Treat fungal cultures with 10-100 µM this compound.
Quantify triterpenoids via HPLC-MS.
Perform RNA-seq to identify upregulated genes (e.g., oxidoreductases, cytochrome P450s) .
- Data Interpretation : Cross-reference with KEGG pathways (e.g., linoleic acid metabolism) to map signaling cascades .
Q. What mechanistic insights explain the gelation properties of this compound derivatives in organogels?
- Methodological Answer :
- Gelator Design : Derivatives like N-isobutyl-9,10-dioxooctadecanamide (DIBA) form fibrillar networks via H-bonding between amide groups and van der Waals interactions of alkyl chains .
- Characterization Techniques :
- Rheology : Measure storage modulus (G') to assess gel strength. DIBA gels show G' > 10³ Pa at 1 wt% .
- XRD : Lamellar packing (d-spacing ~4.2 Å) confirms crystalline fiber structure .
- Applications : Use thixotropic gels (e.g., DMEA derivative) for drug delivery systems requiring shear-thinning properties .
Q. How can contradictory data on the pro-inflammatory vs. anti-inflammatory roles of this compound be resolved?
- Methodological Answer :
- Context-Dependent Effects :
- Pro-Inflammatory : At high concentrations (>50 µM), it activates NF-κB in macrophages, increasing IL-6 and TNF-α .
- Anti-Inflammatory : At low doses (<10 µM), it upregulates Nrf2, enhancing antioxidant enzymes (e.g., HO-1) .
- Experimental Strategy :
Use dose-response assays (0.1-100 µM) in primary immune cells.
Pair RNAi (e.g., Nrf2 knockdown) with cytokine profiling to isolate mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
